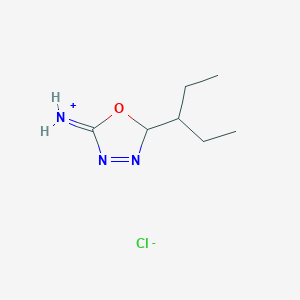

2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride

Description

2-(1-Ethylpropyl)-5-imino-Δ²-1,3,4-oxadiazoline hydrochloride is a heterocyclic compound belonging to the 1,3,4-oxadiazoline class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. The Δ² notation indicates the position of the double bond within the oxadiazoline ring.

1,3,4-Oxadiazoline derivatives are known for diverse biological activities, including muscle relaxant, antimicrobial, and cytotoxic properties. The hydrochloride salt form is often utilized in drug development to improve bioavailability. Synthesis of this compound involves the reaction of 2-amino-5-imino-Δ²-1,3,4-oxadiazoline precursors with hydrochloric acid in solvents such as DMF/water or ethanol-ether .

Properties

CAS No. |

7659-08-7 |

|---|---|

Molecular Formula |

C7H14ClN3O |

Molecular Weight |

191.66 g/mol |

IUPAC Name |

(2-pentan-3-yl-2H-1,3,4-oxadiazol-5-ylidene)azanium;chloride |

InChI |

InChI=1S/C7H13N3O.ClH/c1-3-5(4-2)6-9-10-7(8)11-6;/h5-6,8H,3-4H2,1-2H3;1H |

InChI Key |

IYTVVRGXULNONU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1N=NC(=[NH2+])O1.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ethylpropyl-substituted hydrazine with a suitable nitrile oxide, followed by cyclization to form the oxadiazoline ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid, followed by crystallization and purification.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxadiazole derivatives.

Reduction: Amino-substituted oxadiazolines.

Substitution: Various substituted oxadiazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

Pain Management : Research indicates that compounds similar to 2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride may act as kappa opioid receptor agonists. This suggests potential use in pain management therapies by modulating pain perception without the side effects associated with traditional opioids .

Antidepressant Effects : Preliminary studies have shown that oxadiazoline derivatives can exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways .

Anti-inflammatory Properties : Some derivatives of oxadiazoline compounds have been evaluated for their anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and pathways, suggesting a potential role in treating inflammatory diseases .

Case Study 1: Pain Relief

A study investigated the efficacy of a similar oxadiazoline derivative in a rat model of chronic pain. Results indicated a significant reduction in pain scores compared to control groups. The compound was well-tolerated with minimal side effects reported .

Case Study 2: Antidepressant Activity

In another study involving mice subjected to stress-induced depression models, administration of an oxadiazoline derivative resulted in improved behavioral outcomes. The study highlighted significant alterations in serotonin levels post-treatment, indicating a potential mechanism for its antidepressant effects .

Mechanism of Action

The mechanism of action of 2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological molecules, while the oxadiazoline ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activities

5-Imino-Δ²-1,3,4-oxadiazoline Hydrochlorides

- 5-Imino-2-phenyl-Δ²-1,3,4-oxadiazoline hydrochloride: This analog substitutes the 1-ethylpropyl group with a phenyl ring. It exhibits muscle relaxant properties but lacks the branched alkyl chain, which may reduce lipophilicity compared to the target compound .

- Its dihydrochloride form may further improve solubility .

- Imolamine Hydrochloride (5-imino-1,2,4-oxadiazoline derivative): A structural isomer with a 1,2,4-oxadiazoline core, this compound demonstrates antianginal activity, highlighting how ring isomerism influences therapeutic application .

Cytotoxic Δ²-1,3,4-Oxadiazoline Derivatives

Isatin-based derivatives, such as 5-chloroisatin-Δ²-1,3,4-oxadiazoline (5b), exhibit significant cytotoxicity against brine shrimp (LD₅₀ = 21 ppm), attributed to the electron-withdrawing chloro group.

Substituent Effects on Physicochemical Properties

The 1-ethylpropyl group in the target compound increases lipophilicity, likely enhancing blood-brain barrier penetration for central nervous system (CNS)-targeted muscle relaxant effects. In contrast, chlorophenyl or aminophenyl groups favor electrostatic interactions relevant to cytotoxicity or receptor binding .

Stability and Reactivity

1,3,4-Oxadiazolines are generally acid-sensitive, but the hydrochloride form stabilizes the imino group against hydrolysis. For example, 2-phenyl-1,3,4-oxadiazoline hydrolyzes in acidic conditions to benzohydrazide and formic acid, whereas the target compound’s alkyl substituent and salt form mitigate this degradation .

Biological Activity

2-(1-Ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride is a compound belonging to the oxadiazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

- Molecular Formula : CHNO

- SMILES : CCC(CC)C1N=NC(=N)O1

- InChIKey : VPWBADFKGVCXAK-UHFFFAOYSA-N

The oxadiazole ring system is significant in drug design due to its ability to interact with various biological targets. The presence of the imino group enhances its reactivity and potential biological efficacy.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit substantial anticancer properties. The mechanisms include:

- Inhibition of Enzymes : Compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .

- Molecular Docking Studies : These studies suggest that 2-(1-ethylpropyl)-5-imino-delta(sup 2)-1,3,4-oxadiazoline hydrochloride may bind effectively to these targets, potentially leading to the development of new anticancer agents .

Antimicrobial Activity

The oxadiazole derivatives have demonstrated a broad spectrum of antimicrobial activities:

- Bactericidal Effects : Studies have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The compound's structure allows it to disrupt bacterial cell wall synthesis.

- Antifungal and Antiviral Properties : Some derivatives have also shown activity against fungal pathogens and viruses, making them versatile candidates for further research .

Case Studies

- Anticancer Study : A study conducted on a series of oxadiazole derivatives highlighted their ability to inhibit cancer cell growth in vitro. The most promising compounds were those that effectively inhibited HDAC and telomerase activity .

- Antimicrobial Research : Another study focused on the synthesis of oxadiazole derivatives which exhibited potent activity against M. bovis BCG. The binding affinity to the active site of mycobacterial enoyl reductase was confirmed through molecular docking techniques .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.